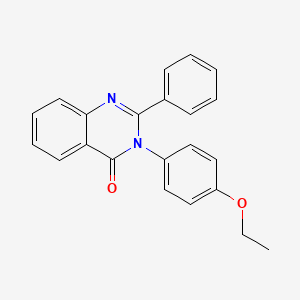

3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

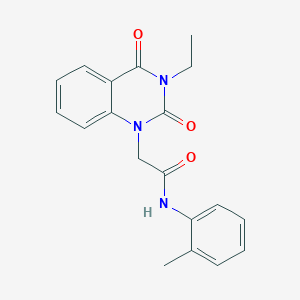

Synthesis Analysis

The synthesis of quinazolinone derivatives involves cyclization reactions of appropriate precursors. For instance, derivatives bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl] group showed significant activity, suggesting a structure-activity relationship in these compounds (Kurogi et al., 1996). Furthermore, innovative synthesis methods under visible light irradiation have been developed to obtain phosphorylated quinolino[2,1-b]quinazolinones from quinazolinones, showcasing advancements in cyclization techniques (Zeng et al., 2022).

Molecular Structure Analysis

The molecular structure of quinazolinones, including variations like "3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone," is crucial for their biological and physical properties. Single-crystal X-ray diffraction analysis has been utilized to characterize new quinazolinone compounds, providing detailed insights into their molecular configurations (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, leading to the synthesis of novel derivatives with significant biological activities. Reactions include ammonolysis and acylation, highlighting the versatility of quinazolinones in chemical modifications (Nawrocka, 2009).

Physical Properties Analysis

The physical properties, such as solubility and crystalline form, of quinazolinones can affect their application and efficacy. Studies have shown that polymorphism can influence the solid-state fluorescence of quinazolinones, indicating the importance of physical form in their properties (Anthony, 2012).

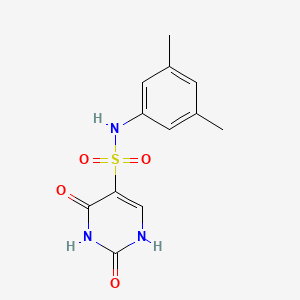

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the potential applications of quinazolinones. For example, quinazolinones with specific substituents exhibit enhanced antioxidant properties, demonstrating the relationship between chemical structure and activity (Mravljak et al., 2021).

Applications De Recherche Scientifique

Antioxidant Properties

Quinazolinones are explored for their antioxidant properties, which are critical in combating oxidative stress-related diseases. A study synthesized two series of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant activities. It was found that the presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds, with specific derivatives exhibiting potent antioxidant and promising metal-chelating properties (Mravljak et al., 2021).

Analgesic Activity

The analgesic (pain-relieving) properties of 3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone derivatives have been investigated. One study synthesized derivatives and tested their analgesic activity in mice, finding significant analgesic effects compared to control treatments (Osarodion, 2023).

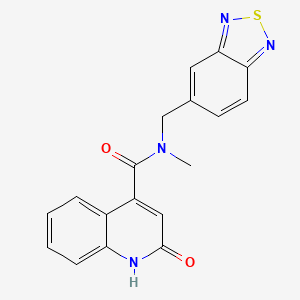

Fluorescent Chemical Sensors

Quinazolinone derivatives have been utilized as fluorescent chemical sensors, particularly for the detection of metal ions such as Fe3+. The study demonstrated that the fluorescence intensity of quinazolinone-based sensors decreases upon the addition of Fe3+, showcasing their potential in sensitive optochemical detection applications (Zhang et al., 2007).

Corrosion Inhibition

Quinazolinone derivatives have shown effectiveness as corrosion inhibitors for metals. A research article reported that new compounds derived from quinazolinone exhibited high inhibition efficiencies against mild steel corrosion, suggesting their potential in industrial applications to protect metals from corrosion (Errahmany et al., 2020).

Luminescent Materials and Bioimaging

Recent advancements in the development of luminescent materials have identified quinazolinone derivatives as promising candidates. These compounds exhibit good luminescence properties, making them suitable for use as fluorescent probes and in biological imaging applications. Their excellent biocompatibility and low toxicity further enhance their utility in this domain (Xing et al., 2021).

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-2-26-18-14-12-17(13-15-18)24-21(16-8-4-3-5-9-16)23-20-11-7-6-10-19(20)22(24)25/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWJODISJLFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxyphenyl)-2-phenylquinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)